molecular formula C7H12N2Si B136903 5-(Trimethylsilyl)pyrimidine CAS No. 148854-13-1

5-(Trimethylsilyl)pyrimidine

Cat. No. B136903
Key on ui cas rn: 148854-13-1
M. Wt: 152.27 g/mol
InChI Key: QKLVTDGRUWLEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05451563

Procedure details

In a 500 ml 4 neck round bottom flask stirring under N2 was charged 1.2 g of Mg (0.050 moles, 1.0 eq) and 5.43 g of chlorotrimethylsilane (0.050 moles, 1.0 eq.) in 50 ml of HMPA (hexamethylphosphoramide) which was heated at 80° C. for 4 hours. To the reaction was added dropwise, 6.4 g of 5-bromopyrimidine (0.040 moles, 0.8 eq.) in 50 ml of HMPA while maintaining the temperature at 80° C. The reaction mixture was stirred for 18 hours at 75° C. after which GLC indicated complete consumption of the 5-bromopyrimidine. The reaction was quenched by adding 100 ml of water, acidified with 10% HCl and extracted with 2×250 ml of ethyl acetate (EtOAc). The acidic aqueous solution was neutralized with 6M NaOH to pH 10 and extracted with 250 ml of EtOAc. The extractions were combined and washed with 4×250 ml aliquots of distilled water. Drying and concentrating afforded 1.2 g of crude product which was purified by flash chromatography with 1:4 ethyl acetate/hexane and afforded 0.6 g of a clear oil (9.8% yield).
[Compound]
Name
4
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
9.8%

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].Br[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1>CN(C)P(N(C)C)(N(C)C)=O>[CH3:3][Si:2]([CH3:5])([CH3:4])[C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1

Inputs

Step One
Name
4
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Mg
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
5.43 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at 75° C. after which GLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction was added dropwise
CUSTOM
Type
CUSTOM
Details
consumption of the 5-bromopyrimidine
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×250 ml of ethyl acetate (EtOAc)
EXTRACTION
Type
EXTRACTION
Details
extracted with 250 ml of EtOAc
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with 4×250 ml aliquots of distilled water
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
afforded 1.2 g of crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with 1:4 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C[Si](C=1C=NC=NC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 9.8%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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